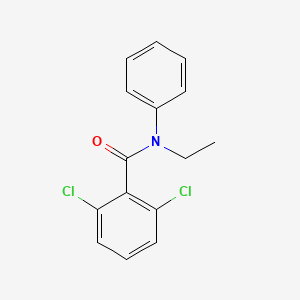

2,6-dichloro-N-ethyl-N-phenylbenzamide

Description

Properties

Molecular Formula |

C15H13Cl2NO |

|---|---|

Molecular Weight |

294.2 g/mol |

IUPAC Name |

2,6-dichloro-N-ethyl-N-phenylbenzamide |

InChI |

InChI=1S/C15H13Cl2NO/c1-2-18(11-7-4-3-5-8-11)15(19)14-12(16)9-6-10-13(14)17/h3-10H,2H2,1H3 |

InChI Key |

FBVIMCKSWNDLLC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2,6-dichloro-N-ethyl-N-phenylbenzamide chemical structure and properties

Topic: 2,6-Dichloro-N-ethyl-N-phenylbenzamide: Structural Profile & Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists[1][2]

Executive Summary

This compound is a sterically congested amide derivative characterized by significant torsional strain due to ortho-substitution on the benzoyl ring and N-alkylation on the amide nitrogen.[1][2] Primarily utilized in chemical biology as a probe for molecular recognition and in organic synthesis as a model substrate for sterically hindered amide bond formation , this compound serves as a critical reference point for studying atropisomerism and hydrolytic stability.[1][2]

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and structural dynamics, designed for application scientists requiring rigorous data for experimental design.[1][2]

Chemical Identity & Physicochemical Profile

Nomenclature & Identification

| Parameter | Detail |

| Systematic Name | This compound |

| Molecular Formula | C₁₅H₁₃Cl₂NO |

| Molecular Weight | 294.18 g/mol |

| Core Scaffold | Benzamide |

| Key Substituents | 2,6-dichloro (benzoyl); N-ethyl, N-phenyl (amide) |

| CAS Registry | Not widely listed; treat as NCE (New Chemical Entity) or Library Compound |

Predicted Physicochemical Properties

Note: Values derived from structure-activity relationship (SAR) analysis of analogous 2,6-dichlorobenzamides.

| Property | Value (Approx.) | Technical Context |

| LogP (Octanol/Water) | 4.2 – 4.5 | Highly lipophilic due to dichlorophenyl and N-ethyl-N-phenyl moieties.[1][2] |

| Topological Polar Surface Area (TPSA) | ~20.3 Ų | Limited polar surface; crosses biological membranes easily but low water solubility.[1][2] |

| Rotatable Bonds | 3 | Restricted rotation around the C(carbonyl)-C(aryl) bond due to ortho-Cl steric clash.[1][2] |

| Hydrogen Bond Donors | 0 | Fully substituted nitrogen (tertiary amide).[1][2] |

| Hydrogen Bond Acceptors | 1 | Carbonyl oxygen (sterically shielded).[1][2] |

Structural Analysis: The Steric Lock

The defining feature of this compound is its orthogonal conformation .[1][2]

-

Ortho-Effect: The chlorine atoms at positions 2 and 6 of the benzoyl ring create a "steric wall."[1][2] This forces the carbonyl group to rotate out of the plane of the benzene ring (often close to 90°) to minimize van der Waals repulsion.[1][2]

-

Amide Nitrogen Crowding: The nitrogen is substituted with both a phenyl ring and an ethyl group.[1][2] The N-phenyl ring is also forced out of planarity with the amide group.[1][2]

-

Consequence: The carbonyl oxygen is shielded from nucleophilic attack, granting the molecule exceptional resistance to hydrolysis compared to non-hindered benzamides.[1][2]

Structural Connectivity Diagram

Figure 1: Structural connectivity highlighting the steric block provided by the 2,6-dichlorobenzoyl core.[1][2]

Synthesis Protocol

Methodology: Schotten-Baumann Acylation

The most robust route to this compound is the reaction of 2,6-dichlorobenzoyl chloride with N-ethylaniline.[1][2] Due to the deactivated nature of the acyl chloride (steric hindrance), standard conditions may be sluggish; elevated temperatures or stronger bases are often required.[1][2]

Reagents

-

Substrate A: 2,6-Dichlorobenzoyl chloride (1.0 equiv)[1][2][3]

-

Base: Pyridine (solvent/scavenger) or Triethylamine (1.5 equiv) in DCM.[1][2]

-

Solvent: Dichloromethane (DCM) or Toluene (for reflux).[1][2]

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask, dissolve N-ethylaniline (20.0 mmol) in anhydrous DCM (50 mL). Add Triethylamine (30.0 mmol) and cool to 0°C under nitrogen atmosphere.

-

Addition: Dropwise add a solution of 2,6-dichlorobenzoyl chloride (20.0 mmol) in DCM (10 mL) over 15 minutes.

-

Reaction: Stir at room temperature for 12–24 hours. If TLC indicates incomplete conversion, switch solvent to toluene and reflux for 4 hours.

-

Workup: Quench with 1M HCl (to remove unreacted aniline and amine base). Wash organic layer with sat.[1][2] NaHCO₃ (to remove benzoic acid byproducts) and Brine.[1][2]

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO₂, 10-20% EtOAc in Hexanes).[1][2]

Synthesis Workflow Diagram

Figure 2: Synthetic pathway via nucleophilic acyl substitution.

Applications in Research

Molecular Recognition & Sensing

This compound is frequently cited in differential sensing arrays .[1][2] The 2,6-dichloro motif provides a distinct steric and electronic "fingerprint" that can be detected by cross-reactive sensor arrays (e.g., colorimetric or fluorescent displacement assays).[1][2] It serves as a challenging analyte to test the selectivity of supramolecular hosts.[1][2]

Flow Chemistry Benchmarking

Due to its sterically demanding formation, this molecule is used to benchmark continuous flow reactors and lithiation protocols .[1][2]

-

Lithiation Studies: The 2,6-dichloro ring is prone to directed ortho-metalation (DoM) or halogen-lithium exchange if not protected, but the amide functionality directs metalation.[1][2] Researchers use it to test the precision of temperature-controlled flow lithiation (e.g., Knochel-type exchange).[1][2]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

-

Specific Risk: Halogenated aromatic amides can be persistent.[1][2] Avoid release into water systems.[1][2]

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1][2]

-

Storage: Store in a cool, dry place. The compound is chemically stable but should be kept away from strong oxidizers.[1][2]

References

-

Anslyn, E. V., et al. (2014).[1][2] Differential Sensing and Molecular Recognition Arrays. University of Texas at Austin.[1][2]

-

Knochel, P., et al. (2018).[1][2] Metalations and In Situ Trapping Halogen-Lithium Exchanges in Continuous Flow. Ludwig-Maximilians-Universität München.[1][2][4][5]

-

Liu, H., et al. (2011).[1][2][6] Structure of 2,6-Dichloro-N-phenylbenzamide. Acta Crystallographica Section E. [1][2][7][6]

Sources

- 1. US7211625B2 - Thermoplastic resin composition and elastomer composition - Google Patents [patents.google.com]

- 2. industrialchemistry.org [industrialchemistry.org]

- 3. scribd.com [scribd.com]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Systematic Nomenclature, Structural Elucidation, and Pharmacological Profiling of 2,6-Dichloro-N-ethyl-N-phenylbenzamide

Executive Summary

In the fields of cheminformatics, structural biology, and rational drug design, precise chemical nomenclature is not merely a bureaucratic formality—it is the foundational metadata that ensures database integrity and reproducible research. A common query encountered in chemical databases is the structurally descriptive but systematically flawed name: "N-ethyl-2,6-dichloro-N-phenylbenzamide."

This technical whitepaper deconstructs this molecule, establishing its Preferred IUPAC Name (PIN) through strict alphanumerical sorting rules, profiling its sterically hindered physicochemical properties, and detailing a self-validating synthetic workflow for its preparation.

Part 1: Core Directive – IUPAC Nomenclature & Structural Elucidation

To translate the colloquial query "N-ethyl-2,6-dichloro-N-phenylbenzamide" into a globally standardized format, we must apply the 2013 recommendations from the IUPAC Blue Book. The nomenclature of tertiary amides requires identifying the parent hydride and systematically ordering all substituent prefixes[1].

Deconstructing the Name

-

Parent Structure: The core functional group is an amide derived from benzoic acid. Thus, the parent base name is benzamide [2].

-

Substituent Identification:

-

Two chlorine atoms on the aromatic ring at positions 2 and 6 (2,6-dichloro ).

-

An ethyl group on the amide nitrogen (N-ethyl ).

-

A phenyl group on the amide nitrogen (N-phenyl ).

-

The Alphanumerical Sorting Rule (Rule P-14.5)

A pervasive error in automated naming algorithms is the mishandling of multiplicative prefixes (like di-, tri-). According to, simple prefixes must be arranged alphabetically, and any multiplicative prefixes are strictly ignored during this sorting phase[3]. Furthermore, N-substituents are alphabetized together with ring substituents[4].

We evaluate the first letter of each base substituent:

-

c hloro (ignoring the "di-")

-

e thyl

-

p henyl

Because C precedes E , which precedes P , the substituents must be ordered as: dichloro, then N-ethyl, then N-phenyl.

Preferred IUPAC Name (PIN): 2,6-dichloro-N-ethyl-N-phenylbenzamide

Caption: Logical flow of IUPAC nomenclature rules for establishing the PIN.

Part 2: Physicochemical Properties & Steric Causality

Understanding the 3D conformation of this compound is critical for drug development professionals. The substitution pattern is not merely cosmetic; it dictates the molecule's thermodynamic behavior.

The "Ortho-Effect" and Conformational Locking

The presence of bulky chlorine atoms at both the ortho positions (2 and 6) of the benzamide ring creates severe steric hindrance against the carbonyl oxygen and the N-substituents. This steric clash forces the amide plane to rotate out of the aromatic ring's plane, adopting a nearly orthogonal (perpendicular) conformation. In pharmacology, this conformational locking restricts rotation around the C(aryl)–C(carbonyl) bond, minimizing the entropic penalty upon binding to target enzymes (a mechanism famously exploited by the NSAID Diclofenac).

Quantitative Physicochemical Profiling

The following table summarizes the baseline metrics used to evaluate the compound's viability in screening libraries.

Table 1: Physicochemical Properties and Pharmacological Significance

| Property | Value | Causality / Significance |

| Molecular Formula | C15H13Cl2NO | Defines the atomic composition. |

| Molar Mass | 294.18 g/mol | Falls well within Lipinski's Rule of 5 (<500 Da), indicating good potential for oral bioavailability. |

| Hydrogen Bond Donors | 0 | As a tertiary amide, it lacks an N-H bond, which significantly increases lipophilicity and membrane permeability. |

| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen remains accessible to act as an H-bond acceptor in protein binding pockets. |

| LogP (Estimated) | ~4.2 | High lipophilicity driven by the dichloro-aryl and N-phenyl motifs; ideal for crossing the blood-brain barrier or lipid membranes. |

Part 3: Experimental Methodology – Synthesis Workflow

To synthesize this compound with high yield and purity, a nucleophilic acyl substitution approach is utilized. The following protocol is designed as a self-validating system : every reagent and condition serves a specific, mechanistically justified purpose to prevent reaction failure.

Step-by-Step Protocol

-

Reagent Preparation (Inert Atmosphere):

-

Dissolve 1.0 equivalent of N-ethylaniline in anhydrous dichloromethane (DCM) under a nitrogen (

) atmosphere. -

Causality: Anhydrous conditions are mandatory. Any ambient moisture will rapidly hydrolyze the highly electrophilic acyl chloride into unreactive 2,6-dichlorobenzoic acid.

-

-

Base Addition (Acid Scavenging):

-

Add 1.5 equivalents of Triethylamine (TEA) to the stirring solution.

-

Causality: The coupling reaction generates hydrochloric acid (HCl) as a byproduct. Without an auxiliary base like TEA, the HCl would protonate the N-ethylaniline, destroying its nucleophilicity and stalling the reaction at 50% conversion.

-

-

Acylation (Thermal Control):

-

Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 1.1 equivalents of 2,6-dichlorobenzoyl chloride.

-

Causality: The initial nucleophilic attack is highly exothermic. The 0°C environment controls the reaction kinetics, preventing solvent boil-off and minimizing the formation of dark, tarry side-products.

-

-

Reaction Progression:

-

Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) until the N-ethylaniline spot is entirely consumed.

-

-

Aqueous Workup (Phase Separation):

-

Quench the reaction with saturated aqueous

. Extract the organic layer. Wash the organic phase sequentially with 1M HCl and brine. -

Causality: The

neutralizes residual acyl chloride. The 1M HCl wash is a critical self-validating step: it selectively protonates and removes any unreacted N-ethylaniline and the TEA base into the aqueous waste, leaving only the neutral tertiary amide in the organic phase.

-

-

Purification:

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Isolate the pure this compound via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

-

Caption: Step-by-step synthetic workflow for this compound.

Part 4: References

-

Title: IUPAC Nomenclature of Organic Chemistry Source: Wikipedia URL: [Link]

-

Title: Table of Functional Group Priorities for Nomenclature Source: Master Organic Chemistry URL: [Link]

-

Title: Alphabetical order in nomenclature Source: Chemistry Stack Exchange URL: [Link]

-

Title: Challenges in Classifying Secondary and Tertiary Amides: A Critical Examination of IUPAC Guidelines Source: Scientific & Academic Publishing (SAPUB) URL: [Link]

Sources

- 1. Challenges in Classifying Secondary and Tertiary Amides: A Critical Examination of IUPAC Guidelines [article.sapub.org]

- 2. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: From Environmental Metabolite to Privileged Scaffold

An In-depth Technical Guide to 2,6-Dichlorobenzamide Derivatives in Medicinal Chemistry Research

The journey of the 2,6-dichlorobenzamide scaffold in scientific research is a compelling narrative of chemical serendipity. Initially identified as a primary and persistent environmental metabolite of the herbicide dichlobenil (2,6-dichlorobenzonitrile), it was primarily a subject of interest in environmental science and toxicology.[1][2][3][4][5] Known by its abbreviation BAM (2,6-dichlorobenzamide), its stability and mobility in soil and groundwater made it a frequently detected micropollutant.[4][5][6][7] However, the very features that make it a persistent environmental compound—its chemical stability and specific stereoelectronic properties imparted by the two ortho-chloro substituents—have made it an intriguing and privileged scaffold for medicinal chemists.

The chlorine atoms at positions 2 and 6 of the phenyl ring exert a strong steric and electronic influence. They lock the amide group into a specific conformation, restricting rotation around the phenyl-carbonyl bond. This conformational rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. This guide provides an in-depth exploration of the 2,6-dichlorobenzamide core, from its synthetic accessibility to its diverse applications in modern drug discovery, with a particular focus on its role in developing novel anticancer agents.

Part 1: The Chemistry of 2,6-Dichlorobenzamide Derivatives

The synthetic utility of the 2,6-dichlorobenzamide scaffold lies in the reactivity of the amide functional group, which serves as a versatile handle for diversification. The most common and direct approach involves the acylation of a primary or secondary amine with 2,6-dichlorobenzoyl chloride.

General Synthetic Workflow

The fundamental reaction is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton (facilitated by a base) yields the N-substituted 2,6-dichlorobenzamide derivative.

Caption: General workflow for the synthesis of N-substituted 2,6-dichlorobenzamide derivatives.

Causality in Experimental Design

-

Choice of Acylating Agent : 2,6-dichlorobenzoyl chloride is preferred over the corresponding carboxylic acid because the chloride is a much better leaving group, making the reaction faster and more efficient.

-

Role of the Base : The reaction generates hydrochloric acid (HCl) as a byproduct. A base, such as sodium hydroxide or triethylamine, is crucial to neutralize this acid.[8][9] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solvent Selection : The solvent must be inert to the reactants and capable of dissolving them. Ethanol is often used, particularly with a base like NaOH.[8][10] For more sensitive substrates, an aprotic solvent like dichloromethane (DCM) with an organic base like triethylamine is a common choice.

Detailed Experimental Protocol: Synthesis of N-(2-aminoethyl)-2,6-dichlorobenzamide

This protocol is adapted from established literature procedures for synthesizing simple 2,6-dichlorobenzamide derivatives.[8][10]

Materials:

-

Ethylene diamine

-

2,6-dichlorobenzoyl chloride

-

1 N Sodium Hydroxide (NaOH) solution

-

Ethanol

-

Round bottom flask, magnetic stirrer, dropping funnel

Step-by-Step Methodology:

-

Reaction Setup : In a round bottom flask, dissolve an equimolar amount of ethylene diamine in 10 mL of ethanolic 1 N NaOH solution. Place a magnetic stir bar in the flask and begin stirring.

-

Addition of Acyl Chloride : Add 2,6-dichlorobenzoyl chloride dropwise to the stirring solution using a dropping funnel over a period of 15-20 minutes. The slow addition is critical to control the exothermic reaction.

-

Reaction : Continue stirring the mixture vigorously at room temperature for 3 hours.[8]

-

Isolation : As the reaction proceeds, the product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Purification : Wash the collected solid sequentially with cold ethanol, a dilute NaOH solution (to remove any unreacted acid chloride), and finally with water to remove salts.

-

Drying & Characterization : Air-dry the purified product. The final compound's identity and purity should be confirmed using techniques like ¹H-NMR, FT-IR, and Thin Layer Chromatography (TLC).[9][10] For N-(2-aminoethyl)-2,6-dichlorobenzamide, characteristic ¹H-NMR signals would include triplets for the two methylene groups and multiplets for the aromatic protons.[8][10]

Part 2: Biological Targets and Mechanisms of Action

While the parent compound, BAM, has limited known biological activity beyond its role as a metabolite, its derivatives have been shown to be potent modulators of several key protein families, most notably protein kinases.

Kinase Inhibition: A Primary Focus in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[11] The rigid 2,6-dichlorobenzamide scaffold serves as an excellent anchor to position functional groups that interact with the ATP-binding pocket of various kinases.

Case Study: Dichlorobenzimidazole Derivatives as BRAF Inhibitors

A significant advancement involves the development of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles, which are structurally related to the dichlorobenzamide core. These compounds were designed to target both wild-type (WT) and V600E mutated BRAF kinase, a key driver in many cancers, including melanoma and colorectal cancer.[12][13]

The design strategy ensures that the derivative effectively occupies the ATP binding pocket, with specific substitutions engineered to interact with key amino acid residues like Glu500 and Asp593, and to occupy a hydrophobic back pocket.[12]

Caption: The MAPK signaling pathway, a key target for 2,6-dichlorobenzamide-based BRAF inhibitors.

Other Therapeutic Targets

Beyond kinases, derivatives of this scaffold have shown promise against other targets:

-

Store-Operated Calcium (SOC) Channels : 2,6-Difluorobenzamide derivatives have been identified as inhibitors of SOCs, which are involved in colorectal cancer progression.[14]

-

p38 MAPK : Novel 4-chloro-N-phenyl benzamide derivatives have been developed as inhibitors of p38α mitogen-activated protein kinase, a target for various inflammatory diseases and cancers.

-

Antimicrobial Agents : Simple N-substituted derivatives have been synthesized and evaluated for their potential as antimicrobial and disinfectant agents.[8][9][10]

Part 3: Structure-Activity Relationship (SAR) and Data

The exploration of SAR is the cornerstone of medicinal chemistry, guiding the iterative process of lead optimization. For the 2,6-dichlorobenzamide scaffold, SAR studies have revealed key structural features that govern biological activity.

SAR for BRAF Inhibition

In the dichlorobenzimidazole series targeting BRAF, specific substitutions were found to be critical for potency.[12]

Caption: Logical relationships between modifications to the core scaffold and resulting biological activities.

Quantitative Data Summary

The potency of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the growth inhibition concentration (GI₅₀).

| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | GI₅₀ (µM) | Reference |

| 10h | BRAFWT | 1.72 | HT29 (Colon) | < 0.01 | [12] |

| 10h | BRAFV600E | 2.76 | HT29 (Colon) | < 0.01 | [12] |

| Palbociclib | CDK4 | 0.011 | IMR-32 (Neuroblastoma) | 0.261 | [11] |

| Palbociclib | CDK6 | 0.016 | SH-SY5Y (Neuroblastoma) | 0.672 | [11] |

| GW296115 | BRSK2 | < 0.100 | - | - | [15] |

Note: Palbociclib, a known CDK inhibitor, is included for comparison as it represents a successful kinase inhibitor in a similar therapeutic area, though it is not a direct 2,6-dichlorobenzamide derivative. GW296115 contains a dichlorophenyl moiety, highlighting the utility of this substitution pattern in kinase inhibition.

Part 4: Future Directions and Conclusion

The 2,6-dichlorobenzamide scaffold and its close isosteres have successfully transitioned from an environmental curiosity to a valuable asset in medicinal chemistry. The inherent conformational constraint imposed by the ortho-chloro groups provides a reliable anchor for designing targeted inhibitors.

Future research in this area is likely to focus on:

-

Expanding the Target Space : While kinase inhibition is a major focus, exploring other enzyme families and receptor targets could yield novel therapeutics.

-

Improving Pharmacokinetics : Early-stage discovery often prioritizes potency. Future work will need to optimize absorption, distribution, metabolism, and excretion (ADME) properties to develop viable drug candidates.

-

Combinatorial Approaches : Synthesizing focused libraries of derivatives for high-throughput screening will accelerate the discovery of new leads against both established and novel biological targets.

-

Tackling Drug Resistance : Designing derivatives that can inhibit both wild-type and mutated, drug-resistant forms of targets, as seen with the BRAF inhibitors, will be a critical strategy.[12]

References

-

Vaishnav, J. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 30-31. [Link]

-

Vaishnav, J. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

- Google Patents. (1969). Methods of manufacturing 2,6-dichlorobenzamide. US3444196A.

-

National Center for Biotechnology Information. (n.d.). 2,6-Dichlorobenzamide. PubChem Compound Database. [Link]

-

ResearchGate. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

- Google Patents. (2020). Process for preparation of 2,6-dichlorobenzonitrile. WO2020102716A1.

-

Simonsen, A., et al. (2004). Sorption of the Herbicide Dichlobenil and the Metabolite 2,6-Dichlorobenzamide on Soils and Aquifer Sediments. Environmental Science & Technology, 38(18), 4896-4903. [Link]

-

Danish Environmental Protection Agency. (2003). BAM (2,6-Dichlorobenzamide). [Link]

-

University of Hertfordshire. (n.d.). 2,6-dichlorobenzamide (Ref: AE C653711). Agriculture & Environment Research Unit (AERU). [Link]

-

Bakke, J. E., et al. (1988). Metabolism of 2,6-dichlorobenzamide in rats and mice. Xenobiotica, 18(7), 817-829. [Link]

-

Temirak, A., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. BMC Chemistry, 19(1). [Link]

-

Danish Environmental Protection Agency. (2004). Evaluation of health hazards by exposure to BAM (2,6-Dichlorobenzamide) and risk characterisation of drinking water exposure – 2 Toxicokinetics. [Link]

-

Griffiths, M. H., et al. (1966). The comparative metabolism of 2,6-dichlorothiobenzamide (Prefix) and 2,6-dichlorobenzonitrile in the dog and rat. Biochemical Journal, 98(3), 770-781. [Link]

-

ResearchGate. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][8][9]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. [Link]

-

Lin, Y. C., et al. (2022). 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors. European Journal of Medicinal Chemistry, 243, 114773. [Link]

-

ResearchGate. (n.d.). Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: What are the risks to humans and biota?[Link]

-

Simonsen, A., et al. (2011). Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: what are the risks to humans and biota? The Science of the Total Environment, 409(19), 3843-3853. [Link]

-

Di Giacomo, M., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(23), 7168. [Link]

-

ResearchGate. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. [Link]

-

Bentham Science Publishers. (2022). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. [Link]

-

Szałapska, K., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules, 29(1), 115. [Link]

-

Pearce, K. H., et al. (2020). PKIS deep dive yields a chemical starting point for dark kinases and a cell active BRSK2 inhibitor. PLoS ONE, 15(12), e0243184. [Link]

-

ResearchGate. (2025). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. [Link]

-

Albers, C. N., et al. (2017). Groundwater contamination with 2,6-dichlorobenzamide (BAM) and perspectives for its microbial removal. Applied Microbiology and Biotechnology, 101(16), 6257-6270. [Link]

Sources

- 1. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. welltchemicals.com [welltchemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: what are the risks to humans and biota? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Groundwater contamination with 2,6-dichlorobenzamide (BAM) and perspectives for its microbial removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www2.mst.dk [www2.mst.dk]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 9. ctppc.org [ctppc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma | MDPI [mdpi.com]

- 12. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. profiles.wustl.edu [profiles.wustl.edu]

Technical Guide: Lipophilicity (LogP) of N-ethyl-N-phenylbenzamide Analogs

Executive Summary

N-ethyl-N-phenylbenzamide (also known as N-ethylbenzanilide) represents a critical scaffold in medicinal chemistry and agrochemical research. Structurally, it bridges the gap between simple anilides and complex tertiary amides found in insect repellents (e.g., DEET) and privileged drug pharmacophores.

The lipophilicity of this scaffold, quantified by the partition coefficient (LogP ), is the primary determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] For this chemical series, LogP values typically range from 3.0 to 4.5 , placing them in the "sweet spot" for membrane permeability but bordering on solubility risks.

This guide provides a rigorous analysis of the physicochemical properties of N-ethyl-N-phenylbenzamide analogs, detailing experimental protocols for LogP determination and establishing a Structure-Lipophilicity Relationship (SLR) framework to predict how structural modifications impact bio-distribution.

Structural Analysis & Physicochemical Context

The Core Scaffold

The molecule consists of a central amide bond connecting a benzoyl ring and an N-ethylaniline moiety. Unlike secondary amides, the tertiary nitrogen prevents the formation of a hydrogen bond donor, significantly increasing lipophilicity compared to the unsubstituted benzanilide.

-

CAS Registry Number: 16466-44-7

-

Molecular Formula:

-

Molecular Weight: 225.29 g/mol

-

Baseline LogP: ~3.2 – 3.4 (Experimental/Predicted Consensus)

Conformational Dynamics

The steric bulk of the N-ethyl group forces the phenyl ring out of planarity with the amide group. This "twisted" conformation reduces conjugation, potentially exposing the amide carbonyl to solvation more than in planar analogs. Researchers must account for cis/trans isomerism (E/Z rotamers) around the amide bond, although the steric clash between the phenyl ring and the ethyl group heavily favors one conformer in solution. This rotational barrier can manifest as broadened peaks in NMR but generally averages out in shake-flask LogP experiments.

Experimental Methodologies for LogP Determination

Accurate measurement of LogP is non-trivial for this series due to the low water solubility of the analogs. Two primary methods are validated for this scaffold.

Method A: Potentiometric/Shake-Flask (The Gold Standard)

This method directly measures the distribution of the solute between n-octanol and water. It is the reference standard but requires high purity (>98%) and milligram quantities.

Protocol:

-

Phase Preparation: Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours. This "mutual saturation" is critical to prevent volume changes during extraction.

-

Stock Solution: Dissolve 1-2 mg of the N-ethyl-N-phenylbenzamide analog in the water-saturated octanol phase.

-

Equilibration:

-

Add an equal volume of octanol-saturated PBS to the sample.

-

Rotate (do not vortex vigorously to avoid emulsions) for 60 minutes at 25°C.

-

Centrifuge at 3000g for 15 minutes to separate phases.

-

-

Quantification: Analyze both phases using UV-Vis spectrophotometry (254 nm) or HPLC.

-

Calculation:

[7]

Method B: RP-HPLC Estimation (High Throughput)

For screening libraries of analogs, Reversed-Phase HPLC correlates retention time (

Protocol:

-

Column: C18 analytical column (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Methanol/Water (buffered to pH 7.4) at varying ratios (e.g., 60%, 70%, 80% MeOH).

-

Calibration: Run a set of standard benzamides with known LogP values (e.g., Benzamide, Acetophenone, Toluene, Naphthalene).

-

Capacity Factor (

): Calculate -

Correlation: Plot

vs. Literature LogP of standards to generate a calibration curve. Interpolate the unknown analog's LogP.

Structure-Lipophilicity Relationships (SLR)

Understanding how substituents shift the LogP is vital for lead optimization. The table below synthesizes theoretical predictions based on Hansch

Baseline Parent LogP: 3.20 (Reference point)

| Analog ID | Substituent (R) | Position | Electronic Effect | Hansch | Predicted LogP | Impact on Solubility |

| NEPB-01 | -H | - | Neutral | 0.00 | 3.20 | Moderate |

| NEPB-02 | -Cl | Para-phenyl | EWG / Lipophilic | +0.71 | 3.91 | Low |

| NEPB-03 | -OMe | Para-phenyl | EDG / Polar | -0.02 | 3.18 | Moderate |

| NEPB-04 | -NO2 | Para-phenyl | EWG / Polar | -0.28 | 2.92 | Improved |

| NEPB-05 | -CF3 | Meta-phenyl | EWG / Lipophilic | +0.88 | 4.08 | Very Low |

| NEPB-06 | -OH | Para-phenyl | EDG / H-Donor | -0.67 | 2.53 | High |

| NEPB-07 | -CH3 | Para-phenyl | Weak EDG | +0.56 | 3.76 | Low |

-

EWG: Electron Withdrawing Group

-

EDG: Electron Donating Group

-

Note: Predicted values assume additivity. Steric ortho-substitution may deviate from these predictions due to twisting of the amide bond, which exposes the carbonyl oxygen and can paradoxically lower LogP.

Visualization: Substituent Impact Workflow

The following diagram illustrates the decision tree for modifying the scaffold to achieve a target LogP.

Figure 1: Strategic modification pathways for tuning the lipophilicity of N-ethyl-N-phenylbenzamide analogs.

Applications & Biological Implications[8][9][10]

Blood-Brain Barrier (BBB) Penetration

Analogs with LogP values between 2.0 and 3.5 are generally considered optimal for CNS penetration. The parent compound (LogP ~3.2) sits at the upper threshold. To improve CNS safety (reduce side effects), researchers often introduce polar groups (e.g., NEPB-04, LogP 2.92) to lower lipophilicity and restrict BBB crossing.

Agrochemical Formulations

In insect repellent applications, higher lipophilicity (LogP > 3.0) often correlates with longer duration of action on the skin (resistance to "wash-off"). However, excessively high LogP (> 5.0) leads to bioaccumulation and environmental persistence. The 3-CF3 analog (NEPB-05) represents a high-persistence candidate, while the 4-OH analog (NEPB-06) would likely be too hydrophilic for topical efficacy.

References

-

Vertex Pharmaceuticals. (2025). Structure activity relationships of antischistosomal N-phenylbenzamides. National Institutes of Health. Link

-

Enamine. (n.d.). LogD/LogP Determination Protocol. Enamine ADME Services. Link

-

Waters Corporation. (2024). Determination of Partitioning Coefficient by UPLC-MS/MS. Waters Application Notes. Link

-

Juniper Publishers. (2018). Lipophilicity (LogD 7.[8]4) of N-Aryl Benzo Hydroxamic Acids. Global Journal of Pharmacy & Pharmaceutical Sciences. Link

-

American Chemical Society. (2024). Structure–Activity Relationship Study of Benzamides. ACS Medicinal Chemistry Letters. Link

Sources

- 1. Quantitative structure-property relationship modelling of distribution coefficients (logD7.4) of diverse drug by sub-structural molecular fragments method – Oriental Journal of Chemistry [orientjchem.org]

- 2. EP3212627B1 - Distillation de flux partiel - Google Patents [patents.google.com]

- 3. 4-{[4-chloro-1-(3-chloro-2-methylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-ethyl-N-phenylbenzamide Safety Data Sheets(SDS) lookchem [lookchem.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. US9738616B2 - Process for preparing propylene oxide - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. mdpi.com [mdpi.com]

- 8. juniperpublishers.com [juniperpublishers.com]

Navigating the Safety Profile of N-ethyl-N-phenyl-2,6-dichlorobenzamide: A Technical Guide for Researchers

Executive Summary

This technical guide provides a comprehensive safety and handling overview for N-ethyl-N-phenyl-2,6-dichlorobenzamide, a compound for which a formal Safety Data Sheet (SDS) is not publicly available. Recognizing the critical need for robust safety information in research and development, this document employs a structure-activity relationship (SAR) approach to extrapolate a predicted hazard profile. By deconstructing the molecule into its core components—the 2,6-dichlorobenzoyl moiety and the N-ethyl-N-phenylamine moiety—and analyzing the known hazards of structurally analogous compounds, we present a scientifically grounded assessment of potential risks. This guide is intended to empower researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly, ensuring both personal safety and experimental integrity.

Introduction: A Predictive Approach to Chemical Safety

N-ethyl-N-phenyl-2,6-dichlorobenzamide is a substituted benzamide that, due to its novelty or specialized application, lacks a standardized and publicly accessible Safety Data Sheet (SDS). In the absence of direct empirical data, a proactive and scientifically rigorous approach to hazard assessment is paramount. This guide is built on the principle of toxicological extrapolation from well-characterized structural analogues.

The core of our analysis rests on the understanding that the toxicological profile of a molecule is fundamentally linked to its chemical structure. N-ethyl-N-phenyl-2,6-dichlorobenzamide can be conceptually disassembled into two key fragments:

-

2,6-Dichlorobenzoyl group: This fragment is derived from 2,6-dichlorobenzoyl chloride, a known corrosive substance, and is related to 2,6-dichlorobenzamide (BAM), a persistent environmental metabolite of the herbicide dichlobenil.[1][2][3]

-

N-ethyl-N-phenylamine group: This fragment is derived from N-ethylaniline, a compound with established toxicity, including the potential to cause methemoglobinemia and organ damage upon repeated exposure.[4][5][6]

By synthesizing the known hazards of these components, we can construct a plausible and precautionary safety profile for the target compound. This methodology, rooted in the principles of medicinal chemistry and toxicology, provides a robust framework for risk assessment in the research laboratory.

Predicted Hazard Identification and Classification

Based on the toxicological data of its structural analogues, N-ethyl-N-phenyl-2,6-dichlorobenzamide is predicted to be a hazardous substance. The following Globally Harmonized System (GHS) classifications are anticipated:

| Hazard Class | Predicted Category | Basis for Classification |

| Acute Toxicity, Oral | Category 3 or 4 | N-ethylaniline is toxic if swallowed.[5] While the benzamide linkage may modulate this, a precautionary approach warrants this classification. |

| Acute Toxicity, Dermal | Category 3 or 4 | N-ethylaniline is toxic in contact with skin.[5] Dermal absorption is a credible route of exposure. |

| Acute Toxicity, Inhalation | Category 3 or 4 | N-ethylaniline is toxic if inhaled.[5] While the compound is likely a solid, aerosols or dusts could be inhaled. |

| Skin Corrosion/Irritation | Category 2 (Irritant) | The precursor, 2,6-dichlorobenzoyl chloride, is corrosive.[2] While the amide is less reactive, the dichlorinated phenyl ring suggests a potential for skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A (Irritant) | Based on the skin irritation potential and the general properties of aromatic amides, significant eye irritation is expected. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | N-ethylaniline may cause damage to organs through prolonged or repeated exposure.[5] The blood-forming system (risk of methemoglobinemia) and the liver are potential target organs.[4][6] Some benzamide derivatives have also been associated with kidney toxicity in animal studies.[7] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 or 3 | 2,6-Dichlorobenzamide (BAM) is a persistent environmental pollutant found in groundwater.[3][8][9] This suggests that the dichlorinated benzamide portion of the molecule may contribute to long-term aquatic toxicity. |

Predicted GHS Pictograms:

-

Skull and Crossbones (for acute toxicity)

-

Health Hazard (for STOT repeated exposure)

-

Exclamation Mark (for skin/eye irritation)

-

Environment (for aquatic toxicity)

Predicted Signal Word: Danger

Predicted Hazard Statements:

-

H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H411: Toxic to aquatic life with long lasting effects.

Physical and Chemical Properties (Predicted)

The following table summarizes the predicted physical and chemical properties of N-ethyl-N-phenyl-2,6-dichlorobenzamide based on its structure and data from analogous compounds.

| Property | Predicted Value | Rationale |

| Appearance | White to off-white solid | Consistent with many substituted benzamides and 2,6-dichlorobenzamide.[1] |

| Molecular Formula | C₁₅H₁₃Cl₂NO | Derived from the chemical structure. |

| Molecular Weight | 306.18 g/mol | Calculated from the molecular formula. |

| Melting Point | > 150 °C | The rigid, substituted aromatic structure suggests a relatively high melting point, likely higher than that of N-ethylaniline (-63°C) and possibly similar to or higher than 2,6-dichlorobenzamide (198°C).[1][6] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, DMF, chlorinated solvents) | The presence of two aromatic rings and two chlorine atoms suggests low water solubility. |

| Vapor Pressure | Low | As a solid with a relatively high molecular weight, the vapor pressure is expected to be negligible at room temperature. |

Safe Handling and Storage

Given the predicted hazardous nature of this compound, a stringent set of handling and storage protocols is essential. The causality behind these recommendations is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

4.1. Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

-

Fume Hood: All weighing and solution preparation must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation: The laboratory should have adequate general ventilation.

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.

-

Gloves: Nitrile gloves are a minimum requirement. For prolonged handling or when using organic solvents, consider double-gloving or using thicker, chemical-resistant gloves. Dispose of contaminated gloves immediately.[2]

-

Eye Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, a face shield should also be worn.[2]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

4.3. Storage

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

-

Access: Store in a locked cabinet or a restricted-access area.

Experimental Protocols: A Self-Validating System for Safety

The following protocols are designed to be self-validating, meaning they incorporate safety checks and procedures at each step to minimize risk.

5.1. Protocol for Weighing and Solution Preparation

-

Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

-

Weighing:

-

Place a tared weigh boat on an analytical balance inside the fume hood.

-

Carefully transfer the solid compound to the weigh boat using a clean spatula. Avoid creating dust.

-

Record the weight and securely close the stock container.

-

-

Solubilization:

-

Place a suitable flask or vial containing the desired solvent in the fume hood.

-

Carefully add the weighed solid to the solvent.

-

If necessary, gently swirl or stir the mixture to dissolve the compound. A magnetic stirrer can be used.

-

-

Cleanup:

-

Wipe down the spatula and any contaminated surfaces in the fume hood with a solvent-moistened wipe.

-

Dispose of the weigh boat and wipes in a designated solid hazardous waste container.

-

Wash hands thoroughly after completing the procedure.

-

5.2. Protocol for In Vitro Cell-Based Assays

-

Stock Solution Handling: All manipulations of the stock solution (e.g., serial dilutions) should be performed in a biological safety cabinet or fume hood.

-

Cell Treatment: When adding the compound to cell culture plates, use filtered pipette tips to prevent aerosol generation.

-

Incubation: Incubate treated cells in a designated incubator.

-

Waste Disposal: All liquid waste containing the compound (e.g., cell culture media) should be collected and disposed of as hazardous chemical waste. Do not pour it down the drain.

Emergency Procedures

6.1. First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

6.2. Accidental Release Measures

-

Small Spill:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, and then wash with soap and water.

-

-

Large Spill:

-

Evacuate the laboratory and alert others.

-

Contact the institution's environmental health and safety (EHS) department immediately.

-

Prevent the spill from entering drains.

-

Toxicological and Ecological Profile (Predicted)

7.1. Toxicological Profile

-

Mechanism of Toxicity: The toxicity is likely multifactorial. The N-ethylaniline moiety can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[4] The dichlorinated phenyl ring may contribute to general cytotoxicity and potential carcinogenicity, as suggested by data on 2,6-dichlorobenzamide.[8]

-

Carcinogenicity: 2,6-Dichlorobenzamide is classified as a possible human carcinogen (Group C) by the US EPA.[8][11] Therefore, N-ethyl-N-phenyl-2,6-dichlorobenzamide should be handled as a potential carcinogen.

-

Reproductive and Developmental Toxicity: Data is not available, but it is prudent to assume potential reproductive toxicity.

7.2. Ecological Profile

-

Persistence: The 2,6-dichlorobenzamide component is known for its environmental persistence.[3] It is likely that N-ethyl-N-phenyl-2,6-dichlorobenzamide will also be persistent and resistant to biodegradation.

-

Aquatic Toxicity: N-ethylaniline is harmful to aquatic organisms.[6] The combined structure suggests that the target compound will be toxic to aquatic life with long-lasting effects.

Visualizations

Diagram 1: Hazard Assessment Logic

Caption: Logic for predicting hazards based on structural analogues.

Diagram 2: Safe Handling Workflow

Caption: Step-by-step workflow for the safe handling of the compound.

Conclusion

While a dedicated Safety Data Sheet for N-ethyl-N-phenyl-2,6-dichlorobenzamide is not currently available, a comprehensive safety profile can be constructed through a rigorous analysis of its structural components. The evidence strongly suggests that this compound should be handled as a hazardous substance with significant acute toxicity, potential for organ damage upon repeated exposure, and environmental persistence. The protocols and recommendations outlined in this guide are designed to provide a high level of protection for researchers. Adherence to these guidelines, in conjunction with standard laboratory best practices and institutional safety policies, is essential for the safe and responsible conduct of research involving this and other novel chemical entities.

References

-

PubChem. (n.d.). 2,6-Dichlorobenzamide. National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

-

Danish Environmental Protection Agency. (2003). Evaluation of Health Hazards by Exposure to BAM (2,6-Dichlorobenzamide) and Risk Characterisation of Drinking Water Exposure. Retrieved March 3, 2026, from [Link]

-

Elsner, M., & Trapp, S. (2011). Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: what are the risks to humans and biota?. Science of The Total Environment, 409(19), 3815–3823. [Link]

-

Capot Chemical Co., Ltd. (2010). MSDS of 2,6-Dichlorobenzoyl Chloride. Retrieved March 3, 2026, from [Link]

-

Agilent Technologies, Inc. (2019). 2,6-Dichlorobenzamide Standard - Safety Data Sheet. Retrieved March 3, 2026, from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding 2,6-Dichlorobenzamide: Properties, Applications, and Environmental Significance. Retrieved March 3, 2026, from [Link]

-

Qamar, M. A., Ali, N., Nabi, M., Fatima, R., Ahmad, U., & Ishaq, S. (2023). Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rawalpindi Medical College, 27(3), 542-545. [Link]

-

Loba Chemie Pvt. Ltd. (2016). N-ETHYLANILINE FOR SYNTHESIS MSDS. Retrieved March 3, 2026, from [Link]

-

International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1385 - N-ETHYLANILINE. Retrieved March 3, 2026, from [Link]

-

Cohen, S. M., et al. (2016). Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds. Food and Chemical Toxicology, 98(Pt B), 214-225. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Dichlobenil. Retrieved March 3, 2026, from [Link]

Sources

- 1. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.cn [capotchem.cn]

- 3. nbinno.com [nbinno.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. lobachemie.com [lobachemie.com]

- 6. ICSC 1385 - N-ETHYLANILINE [inchem.org]

- 7. Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice | Journal of Rehman Medical Institute [jrmi.pk]

- 8. www2.mst.dk [www2.mst.dk]

- 9. Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: what are the risks to humans and biota? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. www3.epa.gov [www3.epa.gov]

Methodological & Application

Application Notes and Protocols for the Crystallization of N,N-Disubstituted Benzamides

Abstract

N,N-disubstituted benzamides are a pivotal class of molecules in medicinal chemistry and materials science. Their unique structural characteristics, notably the absence of a hydrogen bond donor on the amide nitrogen, present specific challenges and opportunities in obtaining high-quality single crystals suitable for X-ray diffraction. This comprehensive guide provides an in-depth exploration of the theoretical principles and practical protocols for the successful crystallization of these tertiary amides. We will delve into the critical role of weak intermolecular interactions, the strategic selection of solvents, and a range of crystallization techniques, from traditional methods to high-throughput screening. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the complexities of crystallizing this important class of compounds.

Introduction: The Unique Crystallization Landscape of N,N-Disubstituted Benzamides

The three-dimensional structure of a molecule, unequivocally revealed by single-crystal X-ray diffraction, is fundamental to understanding its function, guiding drug design, and securing intellectual property. For N,N-disubstituted benzamides, this structural insight is crucial for elucidating structure-activity relationships (SAR) and optimizing their physicochemical properties.[1]

Unlike primary and secondary amides, which readily form robust hydrogen-bonded networks, N,N-disubstituted benzamides lack an N-H donor. This fundamental difference dramatically alters their crystallization behavior. The crystal packing of these molecules is governed by a subtle interplay of weaker intermolecular forces, including C-H···O interactions, π-π stacking, and van der Waals forces.[2][3] This reliance on weaker interactions can lead to a higher propensity for polymorphism—the existence of multiple crystalline forms of the same compound—and a greater challenge in achieving crystalline order.[4] This guide will equip the researcher with the knowledge and tools to rationally approach the crystallization of this unique class of molecules.

Foundational Principles: Mastering the Art of Supersaturation and Nucleation

Crystallization is a two-step process: nucleation, the birth of a new crystal, and subsequent growth.[5] Both steps are driven by supersaturation, a state where the concentration of the solute in solution exceeds its equilibrium solubility. The key to growing high-quality single crystals is to achieve and maintain a state of gentle supersaturation, allowing for slow and ordered molecular assembly. Rapidly achieving a high level of supersaturation will often lead to the formation of many small crystals or an amorphous precipitate.[6]

The choice of crystallization strategy, therefore, revolves around the controlled generation of supersaturation. The following sections will detail various methods to achieve this, tailored to the specific properties of N,N-disubstituted benzamides.

Strategic Solvent Selection: The Cornerstone of Successful Crystallization

The choice of solvent is arguably the most critical factor in a crystallization experiment. An ideal solvent for N,N-disubstituted benzamides should exhibit moderate solubility for the compound, allowing for the creation of a supersaturated solution upon a change in conditions (e.g., cooling or evaporation).

Key Solvent Properties to Consider

A systematic approach to solvent selection involves considering several key properties, summarized in the table below.

| Property | Rationale and Impact on Crystallization of N,N-Disubstituted Benzamides |

| Polarity | "Like dissolves like" is a guiding principle. N,N-disubstituted benzamides have a range of polarities depending on their substituents. A solvent with a similar polarity to the target molecule is a good starting point. |

| Boiling Point | For slow evaporation techniques, a solvent with a moderate boiling point is preferred. Highly volatile solvents like dichloromethane or diethyl ether may evaporate too quickly, leading to poor quality crystals.[1][7] |

| Hydrogen Bonding Capability | Since N,N-disubstituted benzamides can only act as hydrogen bond acceptors (via the carbonyl oxygen), solvents with hydrogen bond donating capabilities (e.g., alcohols) can sometimes promote favorable interactions. However, strong hydrogen bonding with the solvent can also inhibit crystallization by keeping the molecule too well solvated. |

| Dielectric Constant | The dielectric constant of a solvent can influence the stability of different polymorphs. Screening a range of solvents with varying dielectric constants can be a strategy to access different crystalline forms. |

Recommended Solvent Systems for N,N-Disubstituted Benzamides

Based on empirical data and the principles of crystal engineering, the following solvent systems are recommended as starting points for the crystallization of N,N-disubstituted benzamides.

| Solvent/Solvent System | Class of N,N-Disubstituted Benzamide | Rationale |

| Ethanol, Isopropanol | N,N-dialkylbenzamides | Good balance of polarity and hydrogen bonding ability. |

| Ethyl Acetate, Acetone | General purpose | Moderate volatility and good solvating power for a range of benzamides.[1] |

| Toluene, Xylenes | N,N-diarylbenzamides | Can promote π-π stacking interactions between the aromatic rings of the solvent and the solute. |

| Dichloromethane/Hexane | Mixed solvent systems | Allows for fine-tuning of polarity and is well-suited for vapor diffusion and layering techniques.[1] |

| Ethanol/Water | Mixed solvent systems | The addition of water as an anti-solvent can effectively induce crystallization.[8] |

Crystallization Protocols: A Step-by-Step Guide

The following protocols are designed to be adaptable to a wide range of N,N-disubstituted benzamides. It is recommended to start with small-scale experiments (5-20 mg) to screen a variety of conditions.

Method 1: Slow Evaporation

This is often the simplest method to set up and can yield excellent results for moderately soluble compounds.

Protocol:

-

Dissolution: Dissolve 5-20 mg of the purified N,N-disubstituted benzamide in 0.5-2 mL of a suitable solvent (e.g., ethanol, ethyl acetate) in a clean vial.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a syringe filter into a clean vial.

-

Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle punctures. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Monitoring: Monitor the vial periodically for crystal growth. High-quality crystals often form over several days to a week.

Caption: Workflow for the Slow Evaporation method.

Method 2: Vapor Diffusion

This technique is highly effective for small quantities of material and allows for very slow and controlled crystallization.

Protocol:

-

Solvent Selection: Choose a "good" solvent in which your compound is soluble (e.g., dichloromethane, toluene) and a more volatile "anti-solvent" in which it is insoluble (e.g., hexane, pentane).[1]

-

Setup (Hanging Drop):

-

Place 0.5-1 mL of the anti-solvent in the reservoir of a vapor diffusion plate.

-

On a siliconized glass coverslip, place a 1-5 µL drop of a concentrated solution of your compound in the good solvent.

-

Invert the coverslip and seal the reservoir.

-

-

Setup (Sitting Drop):

-

Place 0.5-1 mL of the anti-solvent in the reservoir of a vapor diffusion plate.

-

In the inner well, place a 1-5 µL drop of a concentrated solution of your compound in the good solvent.

-

Seal the plate.

-

-

Equilibration: The more volatile anti-solvent will slowly diffuse into the drop containing your compound, causing it to become supersaturated and crystallize.[1]

-

Monitoring and Harvesting: Monitor for crystal growth and harvest suitable crystals when they have reached an appropriate size.

Caption: Workflow for the Vapor Diffusion method.

Method 3: Solvent Layering (Liquid-Liquid Diffusion)

This method is particularly useful when dealing with compounds that are highly soluble in one solvent and very insoluble in another.

Protocol:

-

Solvent System Selection: Choose a solvent/anti-solvent pair that are miscible but have different densities (e.g., dichloromethane/ethanol or chloroform/hexane).[1]

-

Preparation: Prepare a nearly saturated solution of the N,N-disubstituted benzamide in the denser solvent in a narrow container, such as an NMR tube or a thin vial.

-

Layering: Carefully layer the less dense anti-solvent on top of the solution, taking care not to disturb the interface.

-

Diffusion and Crystallization: Over time, the two solvents will slowly mix at the interface, leading to crystallization.

-

Incubation: Keep the container undisturbed in a stable environment.

Advanced and High-Throughput Approaches

For challenging compounds or when a comprehensive screen of conditions is required, more advanced techniques can be employed.

-

High-Throughput Crystallization (HTC): This involves the use of robotic systems to set up hundreds or even thousands of small-scale crystallization experiments in parallel, varying solvents, concentrations, and temperatures.[6][9][10] This approach is particularly valuable for polymorph screening.[4]

-

Co-crystallization: If the target molecule proves difficult to crystallize on its own, co-crystallization with a suitable co-former can be attempted. For N,N-disubstituted benzamides, co-formers that can interact via π-π stacking or other weak interactions may be beneficial.[11][12]

Troubleshooting Common Crystallization Challenges

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | - Solution is not supersaturated.- Nucleation is inhibited. | - Concentrate the solution by slow evaporation.- Cool the solution to a lower temperature.- Add a seed crystal.- Gently scratch the inside of the vial with a glass rod.[13] |

| "Oiling Out" | - The compound's melting point is below the crystallization temperature.- The solution is too concentrated. | - Lower the crystallization temperature.- Use a more dilute solution.- Change to a solvent in which the compound is less soluble.[13][14][15] |

| Formation of Amorphous Solid or Powder | - Supersaturation was achieved too rapidly. | - Slow down the rate of cooling or evaporation.- Use a solvent system that provides slower crystal growth.[8] |

| Poor Crystal Quality (e.g., small, needle-like) | - Rapid nucleation and growth. | - Reduce the rate of supersaturation.- Try a different solvent or a mixed solvent system.- Consider vapor diffusion or solvent layering for slower growth. |

Conclusion: A Rational Approach to a Challenging Task

The crystallization of N,N-disubstituted benzamides, while presenting unique challenges due to the absence of strong hydrogen bond donors, is a tractable problem with a systematic and informed approach. By understanding the central role of weak intermolecular interactions, carefully selecting solvents, and methodically exploring a range of crystallization techniques, researchers can significantly increase their chances of obtaining high-quality single crystals. The protocols and troubleshooting guide presented here provide a robust framework for navigating the complexities of crystallizing this important class of molecules, ultimately enabling the critical structural insights that drive progress in science and medicine.

References

-

Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link].

-

Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link].

-

Oiling Out in Crystallization. Mettler Toledo. Available at: [Link].

-

High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link].

-

Crystallization. TU Delft. Available at: [Link].

-

Supramolecular synthons in the benzamide crystal. ResearchGate. Available at: [Link].

-

Deciphering the driving forces in crystal packing by analysis of electrostatic energies and contact enrichment ratios. PMC. Available at: [Link].

-

Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. American Chemical Society. Available at: [Link].

-

Experimental and theoretical study of weak intermolecular interactions in crystalline tertiary squaramides. CrystEngComm. Available at: [Link].

-

High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Analytical Sales. Available at: [Link].

-

Crystal engineering: from weak hydrogen bonds to co-ordination bonds. CrystEngComm. Available at: [Link].

-

Weak hydrogen bonds in crystal engineering. Indian Academy of Sciences. Available at: [Link].

-

High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. ResearchGate. Available at: [Link].

-

Understanding the remarkable difference in liquid crystal behaviour between secondary and tertiary amides: the synthesis and characterisation of new benzanilide-based liquid crystal dimers. RSC Publishing. Available at: [Link].

-

High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. ResearchGate. Available at: [Link].

-

Influence of Terminal Functionality on the Crystal Packing Behaviour and Cytotoxicity of Aromatic Oligoamides. Frontiers. Available at: [Link].

-

Analysis of the molecular interactions governing the polymorphism of benzamide - a guide to syntheses?. ResearchGate. Available at: [Link].

-

Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. ResearchGate. Available at: [Link].

-

C–HO and other weak hydrogen bonds. From crystal engineering to virtual screening. ResearchGate. Available at: [Link].

-

CRYSTAL ENGINEERING & WEAK HYDROGEN BONDS. YouTube. Available at: [Link].

-

Crystal Engineering of Hydrogen Bonding for Direct Air Capture of CO2: A Quantum Crystallography Perspective. MDPI. Available at: [Link].

-

Understanding the remarkable difference in liquid crystal behaviour between secondary and tertiary amides: the synthesis and characterisation of new benzanilide-based liquid crystal dimers. RSC Publishing. Available at: [Link].

-

How can I obtain solid product not wax or oil products?. ResearchGate. Available at: [Link].

-

Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. MDPI. Available at: [Link].

-

Crystallization processes in pharmaceutical technology and drug delivery design. ScienceDirect. Available at: [Link].

-

Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link].

-

Crystallization solvent systems. Reddit. Available at: [Link].

-

Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. RSC Publishing. Available at: [Link].

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link].

-

Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. American Chemical Society. Available at: [Link].

-

Crystallisation in pharmaceutical processes. BIA. Available at: [Link].

-

The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI. Available at: [Link].

-

Understanding the remarkable difference in liquid crystal behaviour between secondary and tertiary amides: the synthesis and characterisation of new benzanilide-based liquid crystal dimers. ResearchGate. Available at: [Link].

-

An energetic study of differences in crystallization of N-(furan-3-yl)benzamide and N-(thiophen-3-yl)benzamide. ResearchGate. Available at: [Link].

-

An energetic study of differences in crystallization of N-(furan-3-yl)benzamide and N-(thiophen-3-yl)benzamide. PubMed. Available at: [Link].

-

Exploiting Supramolecular Synthons in Cocrystals of Two Racetams with 4-Hydroxybenzoic Acid and 4-Hydroxybenzamide Coformers. MDPI. Available at: [Link].

-

Oiling Out in Crystallization. Mettler Toledo. Available at: [Link].

-

Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. MDPI. Available at: [Link].

-

Different patterns of supramolecular aggregation in three amides containing N-(benzo[d]thiazolyl) substituents. PMC. Available at: [Link].

-

Exploiting Supramolecular Synthons in Cocrystals of Two Racetams with 4-Hydroxybenzoic Acid and 4-Hydroxybenzamide Coformers. NSF Public Access Repository. Available at: [Link].

-

Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. Available at: [Link].

-

Solvent Systems for Crystallization and Polymorph Selection. ResearchGate. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Influence of Terminal Functionality on the Crystal Packing Behaviour and Cytotoxicity of Aromatic Oligoamides [frontiersin.org]

- 4. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide | MDPI [mdpi.com]

- 5. ethz.ch [ethz.ch]

- 6. analytical-sales.com [analytical-sales.com]

- 7. unifr.ch [unifr.ch]

- 8. benchchem.com [benchchem.com]

- 9. squ.elsevierpure.com [squ.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. Exploiting Supramolecular Synthons in Cocrystals of Two Racetams with 4-Hydroxybenzoic Acid and 4-Hydroxybenzamide Coformers [mdpi.com]

- 12. Exploiting Supramolecular Synthons in Cocrystals of Two Racetams with 4-Hydroxybenzoic Acid and 4-Hydroxybenzamide Coformers | NSF Public Access Repository [par.nsf.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mt.com [mt.com]

Application Notes and Protocols for the Purification of 2,6-dichloro-N-ethyl-N-phenylbenzamide

Abstract

This technical guide provides a comprehensive overview of robust and efficient methods for the purification of 2,6-dichloro-N-ethyl-N-phenylbenzamide, a key intermediate in various research and development applications. The purity of this compound is paramount for the reliability and reproducibility of downstream processes. This document outlines detailed protocols for recrystallization and column chromatography, offering researchers, scientists, and drug development professionals the necessary tools to achieve high-purity this compound. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Imperative for Purity

This compound is a substituted aromatic amide whose utility in synthetic chemistry is directly correlated with its purity. Impurities, which can arise from unreacted starting materials, byproducts, or degradation products, can lead to ambiguous experimental results, reduced yields in subsequent reactions, and potential off-target effects in biological assays. Therefore, the implementation of effective purification strategies is a critical step following the synthesis of this compound.

The most common synthetic route to this compound involves the acylation of N-ethylaniline with 2,6-dichlorobenzoyl chloride in the presence of a base, such as triethylamine.

Potential Impurities:

-

Unreacted Starting Materials: N-ethylaniline and 2,6-dichlorobenzoyl chloride.

-

Byproducts: Triethylamine hydrochloride (a salt).

-

Side-reaction Products: Products from the hydrolysis of 2,6-dichlorobenzoyl chloride (2,6-dichlorobenzoic acid).

This guide will focus on two primary, highly effective purification techniques: recrystallization and column chromatography . The choice between these methods will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Method Selection: A Logic-Driven Approach

The initial assessment of the crude product is crucial for selecting the most appropriate purification strategy. A simple Thin Layer Chromatography (TLC) analysis can provide valuable insights into the complexity of the impurity profile.

Application Notes and Protocols: Strategic Solvent Selection for the Synthesis of 2,6-dichloro-N-ethyl-N-phenylbenzamide

Abstract

The synthesis of 2,6-dichloro-N-ethyl-N-phenylbenzamide, a substituted amide with potential applications in pharmaceutical and agrochemical development, is critically influenced by the choice of reaction solvent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection for this specific amide bond formation. We will explore the underlying chemical principles, compare a range of suitable solvents, and provide detailed protocols for both solvent screening and an optimized synthesis. The aim is to empower researchers to not only achieve high yields and purity but also to align their synthetic routes with principles of green and sustainable chemistry.

Introduction: The Pivotal Role of the Solvent in Amide Synthesis

The formation of an amide bond via the reaction of a carboxylic acid derivative with an amine is a cornerstone of modern organic synthesis. In the case of this compound, the synthesis involves the acylation of N-ethylaniline with 2,6-dichlorobenzoyl chloride. While seemingly straightforward, the efficiency, selectivity, and environmental impact of this transformation are profoundly dictated by the reaction medium.

The solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[1] An optimal solvent choice can lead to:

-

Enhanced Reaction Rates: By promoting the desired mechanistic pathway.

-

Improved Yields: By minimizing side reactions and facilitating reaction completion.

-

Simplified Purification: By influencing the solubility of the product and impurities.

-

Increased Safety and Sustainability: By moving away from hazardous and environmentally persistent solvents.[2][3][4]

This guide will focus on a logical, evidence-based approach to selecting the ideal solvent for the synthesis of this compound.

Mechanistic Considerations: Nucleophilic Acyl Substitution